An In-depth Technical Guide to 3-Hexyn-2-ol: Properties, Reactions, and Experimental Protocols
An In-depth Technical Guide to 3-Hexyn-2-ol: Properties, Reactions, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 3-Hexyn-2-ol. It is an important chemical intermediate with applications in organic synthesis. This document includes detailed tables of its properties, experimental protocols for its key chemical transformations, and visual diagrams of reaction pathways and workflows to support research and development activities.
Physical and Chemical Properties
3-Hexyn-2-ol is a secondary alcohol containing a carbon-carbon triple bond. Its physical and chemical characteristics are summarized in the tables below.
Table 1: General and Physical Properties of 3-Hexyn-2-ol
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O | [1][2][3][4] |
| Molecular Weight | 98.14 g/mol | [1][2][4] |
| CAS Number | 109-50-2 | [1][2][4] |
| Appearance | Colorless liquid | [1] |
| Odor | Characteristic | [1] |
| Boiling Point | 137-138 °C (at 760 Torr) | [1] |
| 79-80 °C (at 60 Torr) | [2] | |
| Melting Point | -55 °C | [1] |
| -34 °C (estimate) | [2] | |
| Density | 0.909 g/mL at 25 °C | [5] |
| Solubility in Water | Slightly soluble (~4.5 g/L at 25 °C) | [1] |
| Solubility in Organic Solvents | Soluble in ethanol and ether | [1] |
| Refractive Index (n20/D) | 1.447 | [2][5] |
| Flash Point | 53.3 °C (127.9 °F) | [6] |
Table 2: Computed Chemical Properties of 3-Hexyn-2-ol
| Property | Value | Source(s) |
| Topological Polar Surface Area | 20.2 Ų | [1][2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| XLogP3 | 0.781 | [2][7] |
| Complexity | 93.2 | [1] |
Spectral Data
While detailed spectral data with peak assignments are best obtained through direct analysis, the following provides an overview of expected spectral characteristics.
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¹H NMR: Proton NMR spectra are available for prediction and can be found in various chemical databases.
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¹³C NMR: Carbon NMR spectra are available for prediction.[1]
-
IR Spectroscopy: The infrared spectrum of 3-Hexyn-2-ol will exhibit characteristic peaks for the O-H stretch of the alcohol group (broad, ~3300 cm⁻¹) and the C≡C stretch of the alkyne (weak, ~2200 cm⁻¹).
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Mass Spectrometry: The NIST WebBook provides mass spectrum data for 3-Hexyn-2-ol under electron ionization.[3]
Chemical Reactivity and Applications
3-Hexyn-2-ol is a versatile building block in organic synthesis due to the presence of both an alcohol and an alkyne functional group.
-
Alcohol Reactions: The secondary alcohol can undergo oxidation to form the corresponding ketone, 3-hexyn-2-one. It can also be esterified or converted to a leaving group for substitution reactions.
-
Alkyne Reactions: The internal alkyne can undergo various reactions such as hydrogenation (reduction) to the corresponding alkene or alkane, and addition reactions across the triple bond.
Its primary applications are as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and flavor and fragrance compounds.[1] For instance, it is used in the synthesis of highly substituted furans.[2]
Experimental Protocols
The following are representative experimental protocols for common transformations of 3-Hexyn-2-ol.
Oxidation of 3-Hexyn-2-ol to 3-Hexyn-2-one
This protocol utilizes a Swern oxidation, a mild method for converting secondary alcohols to ketones.
Materials:
-
3-Hexyn-2-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM via an addition funnel, maintaining the temperature below -60 °C.
-
Stir the mixture for 15 minutes.
-
Add a solution of 3-Hexyn-2-ol (1.0 equivalent) in anhydrous DCM dropwise, again keeping the temperature below -60 °C.
-
Stir for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) to the reaction mixture and stir for an additional 30 minutes, allowing the mixture to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-hexyn-2-one.
Reduction of 3-Hexyn-2-ol to (Z)-3-Hexen-2-ol
This protocol employs Lindlar's catalyst for the stereoselective reduction of the alkyne to a cis-alkene.
Materials:
-
3-Hexyn-2-ol
-
Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)
-
Hydrogen gas (H₂)
-
Methanol or ethanol as solvent
-
Hydrogenation flask (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
Dissolve 3-Hexyn-2-ol (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a hydrogenation flask.
-
Add a catalytic amount of Lindlar's catalyst (typically 5-10% by weight of the starting material).
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon or in a Parr apparatus at low pressure).
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield (Z)-3-Hexen-2-ol.
Visualizations
The following diagrams illustrate key logical and experimental workflows related to 3-Hexyn-2-ol.
Safety Information
3-Hexyn-2-ol is a flammable liquid and vapor.[1][8] It is also considered very toxic to aquatic life.[1][8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
3-Hexyn-2-ol is a valuable chemical intermediate with well-defined physical and chemical properties. Its dual functionality as both an alcohol and an alkyne allows for a wide range of chemical transformations, making it a useful building block in organic synthesis. The experimental protocols and reaction diagrams provided in this guide serve as a foundation for its practical application in a laboratory setting. Researchers and developers can leverage this information for the synthesis of novel compounds in various fields, including pharmaceuticals and materials science.
References
- 1. 3-Hexyn-2-ol | C6H10O | CID 7990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 5. CN102875332A - Process for synthesizing 3-hexyne-2,5-diol through slurry bed based on low pressure method - Google Patents [patents.google.com]
- 6. Khan Academy [khanacademy.org]
- 7. CN102285867B - The synthetic method of 3-hexyne-2,5-diol - Google Patents [patents.google.com]
- 8. scbt.com [scbt.com]
